molecular formula C13H18O B2542542 2-Tert-butyl-2-(2-methylphenyl)oxirane CAS No. 2248272-17-3

2-Tert-butyl-2-(2-methylphenyl)oxirane

Cat. No.: B2542542
CAS No.: 2248272-17-3
M. Wt: 190.286
InChI Key: HSLQNYIUASOOIW-UHFFFAOYSA-N
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Description

2-Tert-butyl-2-(2-methylphenyl)oxirane is an epoxide featuring a tert-butyl group and a 2-methylphenyl substituent on the oxirane ring.

Properties

IUPAC Name

2-tert-butyl-2-(2-methylphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-7-5-6-8-11(10)13(9-14-13)12(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLQNYIUASOOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CO2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-2-(2-methylphenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the compound can be synthesized by reacting 2-tert-butyl-2-(2-methylphenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 2-Tert-butyl-2-(2-methylphenyl)oxirane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-2-(2-methylphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.

Scientific Research Applications

2-Tert-butyl-2-(2-methylphenyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2-(2-methylphenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds.

Comparison with Similar Compounds

Comparison with Similar Oxirane Compounds

Structural and Functional Group Analysis

The table below compares 2-Tert-butyl-2-(2-methylphenyl)oxirane with structurally related epoxides:

Compound Name Substituents Key Structural Features Reactivity Profile Applications
2-Tert-butyl-2-(2-methylphenyl)oxirane tert-butyl, 2-methylphenyl Steric hindrance from tert-butyl Moderate due to steric bulk Potential agrochemical precursor
2-(2-Methylphenyl)oxirane (2-Tolyloxirane) H, 2-methylphenyl Minimal steric hindrance Higher reactivity Organic synthesis intermediate
2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane tert-butyl, 4-chlorophenyl ethyl Chlorine enhances electrophilicity Lower (steric + electronic) Precursor for (R)-tebuconazole
2-(2,4-Dichlorophenyl)-2-n-butyl oxirane n-butyl, 2,4-dichlorophenyl Electron-withdrawing Cl groups High (electron-deficient) Unknown (possibly bioactive)
Glycidyl 2-methylphenyl ether 2-methylphenoxy methyl Ether linkage adjacent to epoxide Moderate (polarity effects) Resins, adhesives
Key Findings from Comparative Studies

Steric Effects :

  • The tert-butyl group in 2-Tert-butyl-2-(2-methylphenyl)oxirane significantly reduces reactivity compared to 2-Tolyloxirane (which lacks bulky substituents). This steric hindrance may stabilize the compound against nucleophilic attacks, making it suitable for applications requiring controlled reactivity .
  • In contrast, 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane exhibits higher reactivity due to electron-withdrawing chlorine atoms, which polarize the epoxide ring .

Electronic Effects :

  • Chlorinated analogs like 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane are used in chemoenzymatic processes (e.g., synthesis of tebuconazole) due to their compatibility with enzymatic resolution. The chlorine atom enhances electrophilicity, facilitating ring-opening reactions .
  • The 2-methylphenyl group in the target compound provides moderate electron-donating effects, balancing steric and electronic contributions.

Biological Interactions: Tert-butyl-containing compounds (e.g., BHA) are known to induce hepatic glutathione S-transferase and epoxide hydratase activities .

Industrial Relevance :

  • Glycidyl ethers like Glycidyl 2-methylphenyl ether are used in polymers and coatings due to their low viscosity and high oxirane oxygen content . The tert-butyl analog may offer improved thermal stability in similar applications.

Data Tables

Table 1: Physical and Chemical Properties
Property 2-Tert-butyl-2-(2-methylphenyl)oxirane 2-Tolyloxirane 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane
Molecular Formula C₁₃H₁₈O C₉H₁₀O C₁₄H₁₉ClO
Molecular Weight (g/mol) 190.28 134.18 238.75
Key Functional Groups tert-butyl, 2-methylphenyl 2-methylphenyl tert-butyl, 4-chlorophenyl ethyl
Reactivity (Relative) Moderate High Low

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